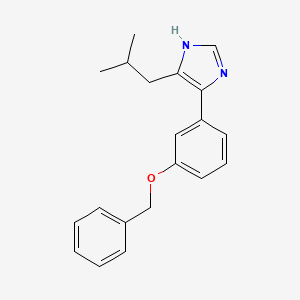![molecular formula C15H16ClN3O2 B13880143 Carbamic acid, N-[2-(3-chlorophenyl)-5-pyrimidinyl]-, 1,1-dimethylethyl ester CAS No. 1314390-35-6](/img/structure/B13880143.png)
Carbamic acid, N-[2-(3-chlorophenyl)-5-pyrimidinyl]-, 1,1-dimethylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[2-(3-chlorophenyl)pyrimidin-5-yl]carbamate: is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes a tert-butyl group, a chlorophenyl group, and a pyrimidinyl group. Its molecular formula is C15H18ClN3O2, and it is often used in the synthesis of pharmaceuticals and other organic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(3-chlorophenyl)pyrimidin-5-yl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(3-chlorophenyl)pyrimidine-5-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve crystallization or recrystallization techniques to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl N-[2-(3-chlorophenyl)pyrimidin-5-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at reflux temperature.
Substitution: Sodium methoxide in methanol at room temperature.
Major Products Formed:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrimidinyl carbamates.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl N-[2-(3-chlorophenyl)pyrimidin-5-yl]carbamate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development.
Medicine: In medicine, tert-butyl N-[2-(3-chlorophenyl)pyrimidin-5-yl]carbamate is being investigated for its potential therapeutic effects. It has been studied for its anti-cancer properties and its ability to inhibit tumor growth and metastasis .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique structure makes it a valuable building block for various applications.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[2-(3-chlorophenyl)pyrimidin-5-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to certain enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth in cancer cells. The exact molecular pathways involved may vary depending on the specific application and target.
Comparación Con Compuestos Similares
- tert-Butyl (2-chloropyrimidin-5-yl)carbamate
- tert-Butyl (3-((2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)carbamate
- tert-Butyl carbamate
Comparison: tert-Butyl N-[2-(3-chlorophenyl)pyrimidin-5-yl]carbamate is unique due to the presence of both the chlorophenyl and pyrimidinyl groups. This combination imparts distinct chemical and biological properties to the compound, making it more versatile in various applications compared to its similar counterparts. For instance, the presence of the chlorophenyl group enhances its potential as an anti-cancer agent, while the pyrimidinyl group contributes to its stability and reactivity .
Propiedades
Número CAS |
1314390-35-6 |
|---|---|
Fórmula molecular |
C15H16ClN3O2 |
Peso molecular |
305.76 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(3-chlorophenyl)pyrimidin-5-yl]carbamate |
InChI |
InChI=1S/C15H16ClN3O2/c1-15(2,3)21-14(20)19-12-8-17-13(18-9-12)10-5-4-6-11(16)7-10/h4-9H,1-3H3,(H,19,20) |
Clave InChI |
IDSUIBQRMTWQDF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CN=C(N=C1)C2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-2-(furan-2-yl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13880071.png)
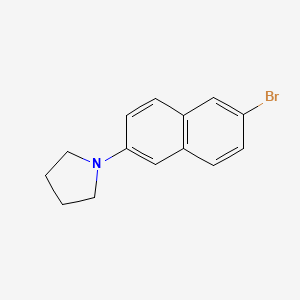

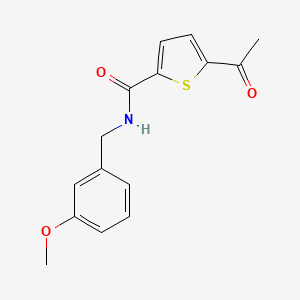
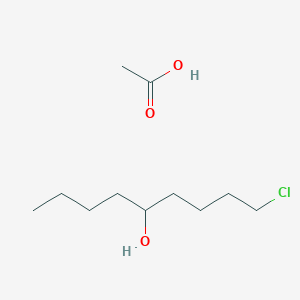
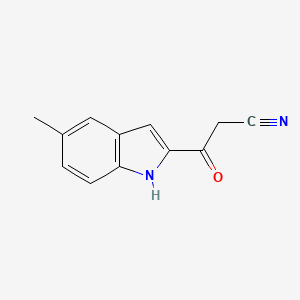

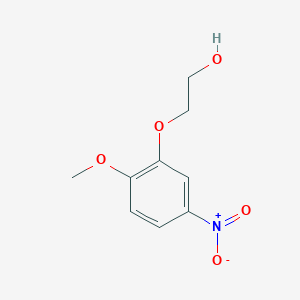
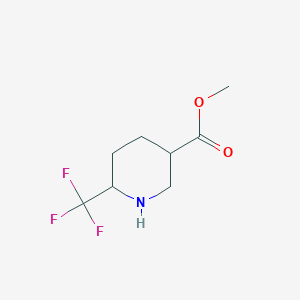
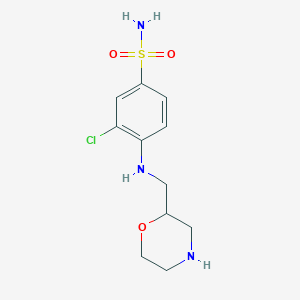
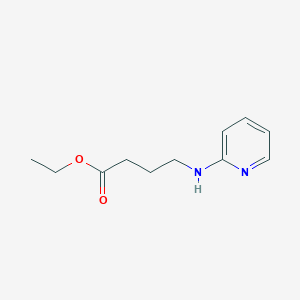
![7-Nitro-3-(trifluoromethyl)imidazo[5,1-b][1,3]thiazole](/img/structure/B13880137.png)
